3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide
Description
3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with dichloro groups and an imidazole moiety
Properties
IUPAC Name |
3,6-dichloro-N-[3-(1-ethylimidazol-2-yl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-2-23-9-8-20-16(23)11-4-3-5-12(10-11)21-17(24)15-13(18)6-7-14(19)22-15/h3-10H,2H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHTXTMLOXHYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropyridine-2-carboxylic acid with 3-(1-ethylimidazol-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling Reactions: The imidazole moiety can engage in coupling reactions with other aromatic compounds, expanding its chemical diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide possess significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridines have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The agar well diffusion method demonstrated moderate efficacy of these compounds against bacterial pathogens, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have highlighted its ability to inhibit specific cellular proliferation pathways, particularly through the inhibition of mitotic kinesin CENP-E, which is crucial for cancer cell division. This mechanism positions the compound as a candidate for further development in cancer therapeutics .
Mechanistic Insights
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Another significant application is the inhibition of fibroblast growth factor receptors, which are implicated in various cancers. The optimization of N-aryl-N′-pyrimidin-4-yl ureas has shown that modifications similar to those in 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide can lead to potent and selective inhibitors of FGFRs. This suggests a pathway for developing targeted cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide. Variations in substituents on the imidazole and pyridine rings can significantly affect biological activity and selectivity towards specific targets.
| Substituent | Activity | Notes |
|---|---|---|
| Chlorine | Antimicrobial | Enhances binding affinity to bacterial targets |
| Ethyl Imidazole | Anticancer | Increases specificity towards cancer cells |
| Phenyl Group | FGFR Inhibition | Essential for receptor binding |
Case Studies
Several studies have documented the efficacy of compounds related to 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide in clinical settings:
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated a series of imidazo[1,2-a]pyridines for their antimicrobial properties. The findings indicated that specific derivatives exhibited potent activity against gram-positive and gram-negative bacteria .
- Cancer Cell Line Studies : Research focusing on various cancer cell lines demonstrated that modifications to the imidazole ring improved cytotoxicity against breast and lung cancer cells. The study emphasized the importance of structural modifications in enhancing therapeutic potential .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: Lacks the imidazole moiety but shares the pyridine core.
N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide: Similar structure but without the dichloro substitution.
Uniqueness
3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide is unique due to the combination of the dichloro-substituted pyridine ring and the imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide
- Molecular Formula : C15H14Cl2N4O
- Molecular Weight : 341.20 g/mol
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Notably, it has been shown to inhibit specific kinases and enzymes that play roles in cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory activity against certain kinases involved in cancer cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially making it a candidate for treating infections.
Biological Activity Overview
The biological activities of 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide can be categorized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells by targeting specific signaling pathways. |
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibiotic. |
| Anti-inflammatory | Reduces inflammation in cellular models, suggesting applications in inflammatory diseases. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development.
- Anticancer Studies :
- Antimicrobial Activity :
- Inflammation Models :
Structure-Activity Relationship (SAR)
The structure of 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide plays a crucial role in its biological activity. The presence of chlorine atoms enhances lipophilicity and electronic properties, which are essential for its interaction with biological targets.
Q & A
Q. What are the typical synthetic routes for 3,6-Dichloro-N-[3-(1-ethylimidazol-2-yl)phenyl]pyridine-2-carboxamide?
The synthesis involves multi-step reactions, including coupling and functionalization. For example:
- Suzuki-Miyaura coupling : Aromatic cross-coupling reactions using palladium catalysts (e.g., Pd(dppf)Cl₂) to link pyridine and phenylimidazole moieties. Reaction conditions (55°C, dioxane/water solvent system) optimize yield .
- Carboxamide formation : Activation of carboxylic acid intermediates with reagents like HATU or EDC, followed by coupling with amines under basic conditions (e.g., N,N-diisopropylethylamine) .
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can spectroscopic methods confirm the structure of this compound?
- NMR : - and -NMR identify protons and carbons in the pyridine, imidazole, and carboxamide groups. For instance, aromatic protons appear between δ 7.0–8.5 ppm, while the ethyl group on imidazole shows triplet signals near δ 1.4 ppm .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., m/z 416.06 for [M+H]⁺) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) validate functional groups .
Q. What solvents and reaction conditions are optimal for its stability?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis. For long-term storage, anhydrous DCM or THF under inert gas (N₂/Ar) prevents hydrolysis .
- pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent imidazole ring protonation or carboxamide cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Use orthogonal assays (e.g., ELISA for enzyme inhibition, SPR for binding affinity) to confirm activity across multiple platforms .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may skew bioactivity results .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors, reconciling discrepancies between in vitro and in silico data .
Q. What strategies optimize regioselectivity during substitution reactions at the pyridine core?
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attack to the 3- or 6-position of pyridine .
- Catalytic systems : Use Pd/Xantphos complexes to favor C-Cl bond activation at specific sites, minimizing side products .
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 25°C vs. reflux) to favor desired intermediates .
Q. How to design experiments assessing environmental stability and degradation pathways?
- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 37°C, monitoring degradation via HPLC-UV. Chlorine substituents increase susceptibility to nucleophilic attack .
- Photolysis : Expose to UV light (254 nm) to simulate sunlight-induced breakdown. LC-HRMS identifies radical intermediates or dimerization products .
- Microbial degradation : Use soil slurry models with LC-MS/MS to track biodegradation byproducts and half-life .
Q. What methodologies characterize its interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (Kₐ, Kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein binding to assess thermodynamic drivers .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
